2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile is a chemical compound with the molecular formula C12H16N2O2.
Vorbereitungsmethoden
The synthesis of 2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile typically involves the reaction of 2-methoxyphenol with butanenitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. .
Wissenschaftliche Forschungsanwendungen
2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile can be compared with similar compounds such as:
2-[5-(Aminomethyl)-2-fluorophenoxy]butanenitrile: This compound has a fluorine atom instead of a methoxy group, which may alter its chemical and biological properties.
2-[5-(Aminomethyl)-2-chlorophenoxy]butanenitrile:
2-[5-(Aminomethyl)-2-hydroxyphenoxy]butanenitrile: The hydroxyl group can influence the compound’s solubility and interaction with biological targets
Eigenschaften
Molekularformel |
C12H16N2O2 |
---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-[5-(aminomethyl)-2-methoxyphenoxy]butanenitrile |
InChI |
InChI=1S/C12H16N2O2/c1-3-10(8-14)16-12-6-9(7-13)4-5-11(12)15-2/h4-6,10H,3,7,13H2,1-2H3 |
InChI-Schlüssel |
WQYBHJWEURGHRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)OC1=C(C=CC(=C1)CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.